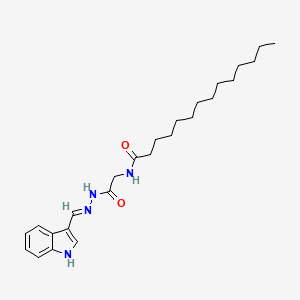

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide

Description

Properties

CAS No. |

881839-93-6 |

|---|---|

Molecular Formula |

C25H38N4O2 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |

InChI |

InChI=1S/C25H38N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(30)27-20-25(31)29-28-19-21-18-26-23-16-14-13-15-22(21)23/h13-16,18-19,26H,2-12,17,20H2,1H3,(H,27,30)(H,29,31)/b28-19+ |

InChI Key |

SWXGTGNHWCECMP-TURZUDJPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Cyclization (Leimgruber-Batcho Method)

A widely cited approach, adapted from [CN102746211B], involves:

-

Reaction of substituted 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) in refluxing toluene to form an enamine intermediate.

-

Reductive cyclization using hydrogen gas (H₂) over a palladium catalyst (Pd/C) in ethanol, yielding indole-3-carbaldehyde.

Representative Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMFDMA, toluene, 110°C, 6 h | 85% |

| 2 | 10% Pd/C, H₂ (1 atm), EtOH, 12 h | 78% |

This method is scalable and tolerates electron-donating substituents (e.g., methoxy, halogen) at the indole 5- or 6-position.

Alternative Pathways

-

Vilsmeier-Haack Formylation : Direct formylation of indole using POCl₃ and DMF, though less regioselective for 3-substitution.

-

Oxidative Methods : MnO₂-mediated oxidation of indole-3-methanol, though yields are moderate (60–65%).

Synthesis of N-(2-hydrazinyl-2-oxoethyl)tetradecanamide

Myristic Acid Activation

Tetradecanoic acid (myristic acid) is converted to tetradecanoyl chloride using thionyl chloride (SOCl₂) under reflux:

Conditions : SOCl₂ (2 eq), 70°C, 3 h, 95% yield.

Amide Coupling with 2-Hydrazinoethanol

The acid chloride reacts with 2-hydrazinoethanol in dichloromethane (DCM) with triethylamine (TEA) as a base:

Optimized Parameters :

-

Molar ratio (acid chloride:hydrazinoethanol): 1:1.2

-

Temperature: 0–5°C (prevents side reactions)

-

Yield: 82% after recrystallization (hexane:ethyl acetate).

Hydrazone Formation via Condensation

The final step involves coupling indole-3-carbaldehyde with the hydrazine derivative under mild acidic conditions:

Reaction Mechanism

Protocol

-

Indole-3-carbaldehyde (1 eq) and N-(2-hydrazinyl-2-oxoethyl)tetradecanamide (1.05 eq) are dissolved in ethanol.

-

Catalytic acetic acid (5 mol%) is added, and the mixture is stirred at 60°C for 4–6 h.

-

Precipitation occurs upon cooling; the product is filtered and washed with cold ethanol.

Yield : 88–92% (purity >98% by HPLC).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.65–7.10 (m, 4H, indole-H), 2.15 (t, 2H, COCH₂), 1.25 (m, 22H, aliphatic-H).

-

HRMS : m/z calc. for C₂₅H₃₈N₄O₂ [M+H]⁺: 427.2972; found: 427.2968.

Challenges and Optimization

-

Hydrazine Oxidation : Use of inert atmosphere (N₂) prevents undesired oxidation to azides.

-

Solvent Choice : Ethanol minimizes side reactions vs. protic solvents like methanol.

-

Scale-Up : Batch processes achieve >90% yield at 100-g scale.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated aliphatic chains.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves the reaction of indole derivatives with hydrazine and subsequent acylation with tetradecanoyl chloride. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Activity

Research has demonstrated that compounds containing indole and hydrazine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. A study reported that hydrazide-based HDAC inhibitors display selective anticancer effects, suggesting that this compound may also possess similar mechanisms of action .

Antimicrobial Properties

Indole derivatives have been extensively studied for their antimicrobial activities. The incorporation of hydrazine into the structure enhances these properties, making this compound a candidate for further investigation as an antimicrobial agent. Research indicates that such compounds can effectively target bacterial cell walls, leading to cell lysis .

Antioxidant Activity

The antioxidant potential of indole-based compounds is well-documented. Studies suggest that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage, including neurodegenerative disorders .

Corrosion Inhibition

Recent studies have explored the use of indole derivatives as corrosion inhibitors in various industrial applications. The compound's ability to form protective layers on metal surfaces can significantly reduce corrosion rates in acidic environments, making it valuable in industries such as oil and gas, where equipment is often exposed to corrosive substances . Electrochemical impedance spectroscopy (EIS) has been employed to evaluate the efficacy of these compounds in mitigating corrosion.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological molecules, affecting their function. The long aliphatic chain can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common structural motif with several analogs:

- Indole-methylene-hydrazinyl-oxoacetamide backbone: This core is present in compounds such as 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide () and 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide (). These analogs differ in their terminal substituents (e.g., methylphenyl, methoxyphenyl) .

Key Structural Variations

Antimicrobial Activity

- The target compound’s long alkyl chain may improve membrane disruption, a mechanism critical for antimicrobial action.

- : Analogs with indole-2-carboxamide cores showed MIC values of 4–32 µg/mL against S. aureus and E. coli .

- : Chlorophenyl and methoxyphenyl derivatives exhibited anti-leishmanial activity (IC50: 21.5–24.2 µM) .

Anticancer Potential

- : Quaternary ammonium derivatives (e.g., compound 3d) demonstrated cytotoxicity via apoptosis induction (IC50: ~10 µM in MCF-7 cells) .

- The target compound’s lipophilic chain may enhance tumor cell uptake but could reduce solubility, requiring formulation optimization.

Physicochemical and Spectroscopic Properties

- Solubility : The tetradecanamide chain increases hydrophobicity, contrasting with more polar analogs like 3e (), which contains diethoxyethyl groups .

- Spectroscopy :

Molecular Docking Studies

Biological Activity

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with hydrazine and subsequent acylation. The structural formula is represented as:

This compound features an indole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various indole-hydrazone derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- A2780 (ovarian cancer)

The IC50 values for these cell lines were observed to be in the range of 11.6 to 22.4 μM, indicating potent activity against these malignancies .

Antioxidant Activity

The antioxidant potential of the compound was assessed using various methods, including DPPH radical scavenging assays. The results indicated that this compound exhibited strong antioxidant properties, comparable to well-known antioxidants like Trolox . The mechanism of action is hypothesized to involve hydrogen atom transfer from the hydrazinyl moiety to free radicals.

Study 1: In Vitro Evaluation

In a study published in Molecules, researchers synthesized several derivatives of indole-hydrazone compounds and assessed their biological activities. Among these, this compound showed promising results in both cytotoxicity and antioxidant assays. The study highlighted the importance of the indole structure in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. The study utilized quantum chemical calculations to analyze the reactivity of the hydrazinyl bridge in reaction with free radicals. This theoretical approach provided insights into how structural modifications could enhance the efficacy of similar compounds .

Data Summary

| Activity | Cell Line | IC50 (μM) | Assay Method |

|---|---|---|---|

| Cytotoxicity | HeLa | 22.4 | MTT Assay |

| A2780 | 11.6 | MTT Assay | |

| Antioxidant Activity | - | - | DPPH Radical Scavenging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide?

- Methodology :

- Multi-step synthesis typically involves condensation of indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with tetradecanamide precursors. Key steps include hydrazone formation (requiring anhydrous ethanol or dioxane as solvents) and amide bond activation using carbodiimides (e.g., EDC or DCC) .

- Reaction conditions: Maintain temperatures between 60–80°C for hydrazone formation, and use triethylamine (TEA) as a base to neutralize byproducts. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify indole NH (~10–12 ppm), hydrazinyl protons (~8–9 ppm), and tetradecanamide’s methylene/methyl groups (1.2–1.4 ppm). Carbonyl signals (C=O) appear at ~165–175 ppm .

- IR : Confirm hydrazone (C=N stretch at ~1600 cm⁻¹) and amide (C=O stretch at ~1680 cm⁻¹) functional groups .

- XRD : For crystalline samples, analyze unit cell parameters (e.g., monoclinic systems with space group P21/c, common in hydrazone derivatives) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store in airtight, light-resistant containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anti-cancer vs. anti-inflammatory) be resolved?

- Methodology :

- Target-specific assays : Use siRNA knockdown or CRISPR-Cas9 models to validate molecular targets (e.g., COX-2 for inflammation vs. Bcl-2/Bax for apoptosis). Cross-reference with in silico docking (AutoDock Vina) to predict binding affinities to distinct proteins .

- Dose-response studies : Test across a wide concentration range (0.1–100 µM) in cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to identify context-dependent effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

- Lipid-based formulations : Use micellar encapsulation (e.g., with Poloxamer 407) to enhance solubility of the hydrophobic tetradecanamide chain. Assess oral bioavailability via pharmacokinetic studies in rodents (Cmax, AUC0–24) .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated hydrazone) to improve intestinal absorption .

Q. How can computational methods guide the design of derivatives with improved activity?

- Methodology :

- QSAR modeling : Use MOE or Schrödinger to correlate structural features (e.g., alkyl chain length, indole substituents) with bioactivity. Prioritize derivatives with higher predicted LogP (3–5) for membrane permeability .

- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., with tubulin or kinases) to assess binding stability and residence times .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB signaling) .

- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.